molecular formula C7H2Cl3F3O2S B008809 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene CAS No. 104614-75-7

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

Cat. No. B008809
M. Wt: 313.5 g/mol
InChI Key: XHOUWSNOXLVTSB-UHFFFAOYSA-N
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Description

"1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" is a compound that belongs to a class of chemicals with significant potential in various fields of chemistry due to its unique combination of halogen and sulfonyl functional groups. This compound's structure allows for a wide range of chemical reactions, making it an interesting subject for research in organic synthesis and material science.

Synthesis Analysis

The synthesis of compounds related to "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" often involves the use of powerful reagents to introduce trifluoromethanesulfonyl and chloro groups onto the benzene ring. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been demonstrated as a potent method for generating glycosyl triflates from thioglycosides, showcasing the versatility of similar functional groups in synthesis (Crich & Smith, 2001).

Molecular Structure Analysis

The molecular structure of compounds closely related to "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" has been explored through various spectroscopic methods and theoretical calculations. For instance, the structure and conformation of 1,3,5-tris(trifluoromethyl)benzene have been thoroughly studied, providing insights into the effects of substituents on benzene ring geometry and electron distribution (Kolesnikova et al., 2014).

Chemical Reactions and Properties

The unique structure of "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" allows for diverse chemical reactions, particularly in the formation of complex molecules through regioselective cycloadditions and cross-coupling reactions. For example, trifluoromethanesulfonyloxy-group-directed regioselective cycloadditions have been utilized for the synthesis of functionalized benzo-fused heterocycles, demonstrating the compound's utility in organic synthesis (Ikawa et al., 2015).

Physical Properties Analysis

The physical properties of "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" and similar compounds are significantly influenced by their molecular structure. The presence of trifluoromethyl and sulfonyl groups affects the compound's boiling point, solubility, and density. Studies on related compounds, such as 1,3,5-tris(trifluoromethyl)benzene, provide valuable data on how such substituents alter physical properties (Kolesnikova et al., 2014).

Chemical Properties Analysis

The chemical properties of "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" are characterized by its reactivity towards various nucleophiles and electrophiles. The electron-withdrawing effects of the trifluoromethanesulfonyl group make the benzene ring more susceptible to nucleophilic attack, leading to a wide range of substitution reactions. Research on similar compounds highlights the potential for creating complex molecules through strategic functionalization (Ikawa et al., 2015).

Scientific Research Applications

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Scientific Research Applications of 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

Catalyst in Synthesis Processes

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene and its derivatives are utilized in various synthesis processes. For instance, 1,3,5-Tris(hydrogensulfato) benzene is used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering advantages such as excellent yields, simple procedures, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012). Furthermore, silver trifluoromethanesulfonate promotes a direct and mild formylation of benzenes, showcasing powerful formylation under low-temperature conditions without affecting the protecting groups on the phenolic hydroxyl group (Ohsawa et al., 2013).

Applications in Electropolymerization and Polymerization Processes

The compound plays a significant role in the electro-oxidative polymerization of benzene, especially in the presence of strong acids like trifluoromethanesulfonic acid, which acts as both an electrolyte and a catalyst. This process efficiently yields poly(p-phenylene) (Yamamoto et al., 1988).

Involvement in Complex Chemical Reactions

The derivative trifluoromethyl trifluoromethanesulfonate is synthesized through reactions involving silver trifluoromethanesulfonate with trifluoromethyl iodide, leading to the formation of trifluoromethanesulfonyl compounds. This compound exemplifies the SO2-O bond fission of alkyl trifluoromethanesulfonates (Kobayashi et al., 1980).

Role as Reagents

1-Benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride is a potent combination of shelf-stable reagents that activate both armed and disarmed thioglycosides via glycosyl triflates. This demonstrates its importance in the formation of diverse glycosidic linkages (Crich & Smith, 2001).

Use in Catalysis

The compound also finds use in catalysis, as seen with gallium(III) trifluoromethanesulfonate in Friedel-Crafts alkylation and acylation reactions. Its water-tolerant and reusable nature makes it an effective and environmentally friendly catalyst (Prakash et al., 2003).

properties

IUPAC Name

1,2,3-trichloro-5-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOUWSNOXLVTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545833
Record name 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

CAS RN

104614-75-7
Record name 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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